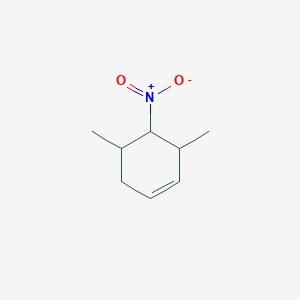

3,5-Dimethyl-4-nitrocyclohex-1-ene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

96614-70-9 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

3,5-dimethyl-4-nitrocyclohexene |

InChI |

InChI=1S/C8H13NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-4,6-8H,5H2,1-2H3 |

Clave InChI |

GEBFLOIXNVFVNX-UHFFFAOYSA-N |

SMILES canónico |

CC1CC=CC(C1[N+](=O)[O-])C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Nitrocyclohex 1 Ene and Its Analogs

Stereoselective and Regioselective Construction of the Cyclohexene (B86901) Core

The formation of the cyclohexene ring with specific substituent patterns is a cornerstone of modern organic synthesis. For a target molecule like 3,5-dimethyl-4-nitrocyclohex-1-ene, the key challenges lie in the controlled introduction of the two methyl groups and the nitro group at the desired positions and with the correct relative stereochemistry.

Diels-Alder Cycloadditions Involving Nitro-Dienes or Nitro-Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. researchgate.net In the context of synthesizing nitro-substituted cyclohexenes, this can be achieved by reacting either a nitro-functionalized diene with a dienophile or a diene with a nitro-functionalized dienophile. mdpi.com

The relative stereochemistry of the newly formed chiral centers in a Diels-Alder reaction is a critical aspect. The endo rule, which is often favored due to secondary orbital interactions, predicts that the substituent on the dienophile will be oriented towards the diene's π-system in the transition state. soton.ac.uk However, steric hindrance can favor the formation of the exo product. soton.ac.uk

In the synthesis of nitrocyclohexenes, the diastereoselectivity of the cycloaddition can be influenced by several factors, including the nature of the substituents on both the diene and the dienophile, the reaction temperature, and the use of Lewis acid catalysts. For instance, the reaction of nitroarenes with Danishefsky's diene under high pressure has been shown to produce a nearly 1:1 mixture of endo/exo diastereomers in many cases. rsc.org However, the use of different dienes, such as 2-trimethylsilyloxycyclohexadiene, can lead to high exo-diastereoselectivity. rsc.org Lewis acids can also play a crucial role in enhancing diastereoselectivity by coordinating to the nitro group or other functionalities, thereby influencing the transition state geometry. mdpi.com

| Diene | Dienophile | Conditions | Diastereomeric Ratio (endo:exo) | Reference |

| 1-Nitronaphthalene | Danishefsky's diene | High Pressure | ~1:1 | rsc.org |

| 1-Nitronaphthalene | 2-Trimethylsilyloxycyclohexadiene | High Pressure | High exo selectivity | rsc.org |

Table 1: Examples of Diastereoselectivity in Diels-Alder Reactions of Nitro-aromatics. This table illustrates how the choice of diene can significantly impact the diastereomeric outcome of the cycloaddition reaction.

The regioselectivity of the Diels-Alder reaction, which determines the relative positions of the substituents on the newly formed ring, is governed by the electronic properties of the diene and dienophile. The "ortho-para" rule is a useful guideline for predicting the major regioisomer. skku.edu For a normal electron-demand Diels-Alder reaction, a diene with an electron-donating group (EDG) will preferentially react with a dienophile bearing an electron-withdrawing group (EWG) to yield the "ortho" (1,2-substituted) or "para" (1,4-substituted) product. skku.edu The formation of the "meta" (1,3-substituted) product is generally disfavored. skku.edu

In the synthesis of this compound, a plausible Diels-Alder approach would involve the reaction of a diene like 2-methyl-1,3-butadiene (isoprene), which has an electron-donating methyl group, with a nitro-substituted alkene (a nitro-dienophile). The nitro group is a strong electron-withdrawing group. wikipedia.org The regiochemical outcome would be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The major product would be expected to have a 1,4-relationship between the methyl group of the isoprene (B109036) and the nitro group of the dienophile. skku.edu

| Diene Substituent (Position) | Dienophile Substituent | Predicted Major Regioisomer | Reference |

| Electron-donating (C1) | Electron-withdrawing | "ortho" (1,2) | skku.edu |

| Electron-donating (C2) | Electron-withdrawing | "para" (1,4) | skku.edu |

Table 2: General Regioselectivity Rules in Diels-Alder Reactions. This table summarizes the expected regiochemical outcomes based on the positions of electron-donating and electron-withdrawing groups on the diene and dienophile, respectively.

Achieving enantioselective control in Diels-Alder reactions is a major focus of modern organic synthesis. This is typically accomplished using chiral catalysts, which can be either Lewis acids or organocatalysts. wiley-vch.de Chiral Lewis acids, often derived from metals like copper, indium, or boron, can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile over the other. researchgate.netwiley-vch.de

For instance, copper(I) complexes with chiral ligands such as DTBM-Segphos have been shown to be highly effective in catalyzing asymmetric nitroso-Diels-Alder reactions of cyclic 1,3-dienes, affording cycloadducts with high yields, diastereoselectivities, and enantioselectivities. rsc.org Similarly, chiral oxazaborolidines activated by a Brønsted acid can generate highly reactive and enantioselective catalysts for the Diels-Alder reaction of α,β-enals with various dienes. nih.gov Organocatalysis, using chiral amines to form reactive enamine or iminium ion intermediates, has also emerged as a powerful strategy for asymmetric Diels-Alder reactions. skku.edu

| Catalyst Type | Example Catalyst | Reaction Type | Outcome | Reference |

| Chiral Lewis Acid | Cu(I)-DTBM-Segphos | Nitroso Diels-Alder | High yield, dr, and ee | rsc.org |

| Chiral Lewis Acid | Chiral Oxazaborolidine/TfOH | Diels-Alder of α,β-enals | High enantioselectivity | nih.gov |

| Organocatalyst | Chiral Amines | Diels-Alder via enamine/iminium | High chemo-, regio-, and stereoselectivity | skku.edu |

Table 3: Examples of Catalytic Asymmetric Diels-Alder Reactions. This table highlights different catalytic systems used to achieve high levels of enantioselectivity in Diels-Alder cycloadditions.

Michael Additions and Subsequent Cyclization Pathways

An alternative and powerful strategy for the synthesis of substituted cyclohexenes involves a sequence of a Michael addition followed by an intramolecular cyclization, often an aldol (B89426) condensation. This approach allows for the formation of two new carbon-carbon bonds in a controlled manner.

The Michael addition of a nucleophile to an α,β-unsaturated nitroalkene is a versatile method for carbon-carbon bond formation. mdpi.com The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly electrophilic and susceptible to attack by a wide range of nucleophiles, including enolates derived from ketones and aldehydes. mdpi.com

For the synthesis of a this compound framework, a potential strategy would involve the Michael addition of an enolate derived from a ketone, such as acetone, to a nitroalkene like 1-nitropropene. The resulting 1,5-dicarbonyl-like intermediate (more accurately, a γ-nitroketone) can then undergo an intramolecular aldol condensation to form the six-membered ring.

The stereochemical outcome of the Michael addition can be controlled using chiral organocatalysts. Chiral primary and secondary amines, often derived from proline or cinchona alkaloids, are commonly used to catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes. mdpi.com These catalysts typically operate through the formation of a chiral enamine intermediate, which then adds to the nitroalkene with high facial selectivity. The use of bifunctional catalysts, containing both a hydrogen-bond donor (like a thiourea (B124793) or squaramide moiety) and a basic amine group, can further enhance both reactivity and stereoselectivity by activating both the nucleophile and the electrophile. mdpi.com

| Nucleophile | Electrophile | Catalyst Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Ketones | Nitroalkenes | Chiral primary-secondary diamines | up to 99:1 | up to 97% | rsc.org |

| Aldehydes | Nitroalkenes | l-Proline derivatives | - | Moderate to high | mdpi.com |

| β-keto esters | Nitroalkenes | Chiral amino alcohols | - | High | researchgate.net |

Table 4: Examples of Asymmetric Michael Additions to Nitroalkenes. This table showcases the utility of various organocatalysts in achieving high stereoselectivity in the Michael addition of different nucleophiles to nitroalkenes.

Intramolecular Cyclization Sequences Leading to the Cyclohexene Ring

The formation of cyclic structures through intramolecular reactions is a powerful strategy in organic synthesis. These reactions are often favored over their intermolecular counterparts due to a reduced entropic cost, especially when forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com The rate of cyclization is influenced by a combination of entropic and strain factors, with the formation of six-membered rings being generally favorable. wikipedia.org

One approach to constructing the cyclohexene ring is through anionic domino reactions. For instance, the reaction of 2-nitrocycloalkanones with electrophiles like acrolein in the presence of a base can initiate a cascade of reactions, including Michael addition and subsequent intramolecular aldol condensation, to yield functionalized nitrocyclohexene derivatives. um.edu.mtresearchgate.net

Radical cyclizations also offer a pathway to cyclohexene rings. The 5-hexenyl radical, for example, preferentially undergoes a 6-endo-trig cyclization to form a cyclohexane (B81311) ring, although the 5-exo-trig pathway to a cyclopentylmethy radical is often kinetically favored. libretexts.org The regioselectivity of these radical cyclizations can be influenced by steric factors and the stability of the resulting radical adducts. libretexts.org

Another powerful tool for forming cyclic systems is the Dieckmann cyclization, an intramolecular Claisen condensation of a dicarbonylic compound to form a cyclic β-keto ester. youtube.com While this method directly leads to a functionalized cyclohexane ring, subsequent steps would be required to introduce the nitro group and the specific substitution pattern of this compound.

The transition state geometry in these cyclizations, whether chair-like or boat-like, plays a crucial role in determining the stereochemical outcome of the reaction. libretexts.org For the formation of six-membered rings, a chair-like transition state is generally lower in energy. libretexts.org

| Intramolecular Cyclization Strategy | Key Features | Applicability to Cyclohexene Synthesis |

| Anionic Domino Reactions | Cascade of reactions (e.g., Michael addition, aldol condensation) initiated by a single event. um.edu.mtresearchgate.net | Can directly form functionalized nitrocyclohexene rings. um.edu.mtresearchgate.net |

| Radical Cyclizations | Involves the cyclization of a radical intermediate. libretexts.org | Regioselectivity can be controlled to favor six-membered ring formation. libretexts.org |

| Dieckmann Cyclization | Intramolecular Claisen condensation to form a β-keto ester. youtube.com | Forms a functionalized cyclohexane ring that can be further modified. |

Chemo- and Stereoselective Nitration Reactions

The introduction of a nitro group onto a cyclohexene scaffold requires careful control of regioselectivity and stereoselectivity. Various nitration methods have been developed to achieve this, moving beyond classical, harsh conditions. nih.govnih.gov

Ipso nitration is a substitution reaction where the incoming nitro group replaces a substituent already present at a specific position on the ring. nih.govnih.gov This method is particularly useful for achieving regioselective nitration that might not be possible through direct electrophilic aromatic substitution. A variety of leaving groups can be displaced in ipso nitration, including carboxylic acids, sulfonic acids, and alkyl groups. nih.govnih.gov

The mechanism of ipso nitration often involves the formation of an intermediate adduct, such as a nitro-arenium ion, which then undergoes rearrangement or elimination to yield the final product. researchgate.net For example, the nitration of some substituted phenols can lead to the formation of 6-methyl-6-nitrocyclohexa-2,4-dienones, which are stable adducts resulting from ipso attack at the methyl-substituted carbon. researchgate.net These adducts can sometimes undergo sigmatropic rearrangements, leading to the formation of products with a secondary nitro group. researchgate.net

Achieving regioselectivity in the nitration of cyclohexenes is crucial for synthesizing specific isomers like this compound. The position of the nitro group is directed by the existing substituents on the ring and the reaction conditions. youtube.comyoutube.com

For instance, in the electrophilic addition to an unsymmetrical alkene, the electrophile (in this case, related to the nitrating agent) will add in a way that forms the more stable carbocation intermediate. quora.com In the context of a substituted cyclohexene, the presence of alkyl groups will influence the stability of the carbocation, thereby directing the position of the incoming nitro group. youtube.comquora.com

Modern nitration methods aim to be more environmentally benign and selective. nih.gov These can include using dilute aqueous nitric acid and optimizing reaction variables like temperature and time to control the outcome and avoid over-nitration. nih.gov The development of chemo- and stereoselective methods is an active area of research, with the goal of synthesizing complex molecules with high precision. nih.govrsc.org

| Nitration Method | Description | Key Advantages |

| Ipso Nitration | Replacement of an existing substituent by a nitro group. nih.govnih.gov | High regioselectivity, allows for the introduction of a nitro group at a specific position. nih.gov |

| Electrophilic Addition | Addition of a nitrating agent across the double bond of the cyclohexene. quora.com | The regioselectivity is governed by carbocation stability. youtube.comquora.com |

| Modern Nitration Protocols | Use of milder reagents and conditions, such as dilute nitric acid. nih.gov | Improved safety, reduced waste, and potentially higher selectivity. nih.gov |

Post-Synthetic Functionalization and Derivatization

Once the this compound scaffold is synthesized, the nitro group and the double bond offer numerous possibilities for further chemical transformations. rsc.orgrsc.org This post-synthetic modification allows for the creation of a diverse range of derivatives from a common intermediate.

The nitro group is a versatile functional group that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of the nitrocyclohexene core. chemistry-chemists.comrsc.orguni-rostock.de

One of the key reactions of nitrocyclohexene derivatives is the elimination of nitrous acid (HNO₂) to form an aromatic ring. This transformation is a powerful method for the synthesis of substituted aromatic compounds from cyclic precursors.

The elimination is typically promoted by a base, which abstracts a proton alpha to the nitro group, initiating the elimination cascade. The driving force for this reaction is the formation of a stable aromatic system. For example, treatment of a nitrocyclohexene with a suitable base can lead to the formation of a diene, which can then undergo further elimination or rearrangement to yield the aromatic product. umn.edu

The ease of this elimination reaction highlights the utility of nitrocyclohexenes as precursors to highly substituted aromatic compounds that may be difficult to synthesize through direct aromatic substitution reactions. The specific substitution pattern of the starting nitrocyclohexene will dictate the structure of the resulting aromatic product.

| Transformation | Reagents/Conditions | Product Type |

| Nitrous Acid Elimination | Base (e.g., potassium methoxide) | Aromatic compound |

Transformations Involving the Nitro Group

Reductive Modifications and Subsequent Reactivity

The nitro group in structures analogous to this compound is a versatile functional handle that can be selectively reduced to introduce new functionalities. The reduction of nitroalkenes can be controlled to yield either the corresponding saturated nitroalkane or to proceed further to the primary amine.

For instance, the chemoselective reduction of the double bond in a nitroalkene, while preserving the nitro group, can be achieved using reagents like ammonia (B1221849) borane (B79455) (BH₃NH₃) in green solvents such as deep eutectic solvents (DESs). beilstein-journals.org This method is noted for its high chemoselectivity, even in the presence of other reducible functional groups like esters. beilstein-journals.org The resulting saturated nitroalkane retains the nitro moiety, which can then be used in further transformations, such as Nef reactions to produce ketones or further reduction to amines.

Complete reduction of the nitro group to a primary amine opens up a vast landscape of subsequent chemical modifications. This transformation is commonly achieved using catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pd, Pt, or Ni) or with reducing agents like lithium aluminum hydride (LiAlH₄). The resulting aminocyclohexane derivative is a valuable synthetic intermediate. The newly formed amino group can undergo a wide array of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl).

An interesting tandem process involves the reduction of a nitroalkene in the presence of an imine, catalyzed by a thiourea organocatalyst, to directly form β-nitroamines with high diastereoselectivity and enantioselectivity. rsc.org This showcases how the reduction of the nitro group can be coupled with a bond-forming reaction in a single pot.

| Reductive Transformation | Reagents and Conditions | Product Type | Key Features |

| Conjugate Reduction | BH₃NH₃, Deep Eutectic Solvent | Saturated Nitroalkane | High chemoselectivity, preserves nitro group. beilstein-journals.org |

| Full Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine | Provides access to versatile amine chemistry. |

| Tandem Reduction/Nitro-Mannich | Hantzsch ester, thiourea catalyst, imine | β-Nitroamine | Asymmetric synthesis of stereochemically defined products. rsc.org |

Alkene Functionalization Reactions

The carbon-carbon double bond in the cyclohexene ring is a prime site for a variety of functionalization reactions, allowing for the introduction of new atoms and functional groups.

Electrophilic and Nucleophilic Additions Across the Double Bond

Electrophilic Additions: The electron-rich π-system of the double bond in cyclohexene derivatives is susceptible to attack by electrophiles. shout.education The regioselectivity of this addition is dictated by the stability of the intermediate carbocation, which is influenced by the existing substituents on the ring. stackexchange.com In the case of this compound, the methyl group on the double bond (C-1) would stabilize an adjacent carbocation through hyperconjugation, directing the addition of the electrophile to the other carbon of the double bond.

Common electrophilic additions include:

Hydrohalogenation: Addition of HX (e.g., HBr, HCl) proceeds via a carbocation intermediate. Rearrangements, such as hydride or alkyl shifts, are possible if a more stable carbocation can be formed. masterorganicchemistry.com

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) typically occurs via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. youtube.com

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol.

Oxymercuration-Demercuration: A two-step procedure that also yields an alcohol, but without the risk of carbocation rearrangements.

Nucleophilic Additions: While alkenes are typically electron-rich and react with electrophiles, the presence of a strong electron-withdrawing group, such as the nitro group, can render the double bond electron-deficient and susceptible to nucleophilic attack. youtube.com This type of reaction, known as a conjugate or Michael addition, is particularly relevant for nitroalkenes. massey.ac.nzwikipedia.org Nucleophiles will add to the β-carbon relative to the nitro group. youtube.com A wide range of nucleophiles can be employed, including carbanions (e.g., enolates), amines, and thiols. massey.ac.nz The resulting intermediate is a nitronate, which can be protonated or trapped with other electrophiles. researchgate.net

| Addition Reaction Type | Reagent(s) | Intermediate | Key Outcome/Stereochemistry |

| Electrophilic | |||

| Hydrohalogenation | HBr | Carbocation | Markovnikov addition, potential for rearrangements. masterorganicchemistry.com |

| Bromination | Br₂ | Bromonium ion | Anti-addition of two bromine atoms. youtube.com |

| Nucleophilic | |||

| Michael Addition | Enolates, Amines, Thiols | Nitronate anion | Formation of a new C-C, C-N, or C-S bond at the β-position. massey.ac.nz |

Radical Difunctionalization Strategies

In recent years, radical-mediated reactions have emerged as powerful tools for the difunctionalization of alkenes, allowing for the simultaneous introduction of two different functional groups across the double bond. nih.gov These methods often exhibit high functional group tolerance and can provide access to complex molecular architectures in a single step. researchgate.net

Radical difunctionalization can be initiated in several ways, including through the use of radical initiators, photoredox catalysis, or electrochemistry. nih.govresearchgate.net A general mechanism involves the addition of a radical to the alkene, generating a new carbon-centered radical. This intermediate can then be trapped by another radical or undergo an oxidative or reductive process to complete the difunctionalization. mdpi.com

For a substrate like this compound, a variety of radical difunctionalization reactions could be envisioned. For example, a radical cyclization-initiated difunctionalization could be employed, where an initial radical cyclizes onto a pendant group, and the resulting radical is then trapped. researchgate.netnih.gov This strategy is powerful for the construction of fused ring systems.

Electrocatalytic approaches, often employing transition metals like manganese, have been developed for the diazidation, dichlorination, and halotrifluoromethylation of alkenes. researchgate.net These methods are attractive for their mild conditions and excellent chemoselectivity.

| Radical Difunctionalization Strategy | Initiation/Catalysis | Functional Groups Introduced | Reference |

| Cyclization-Initiated Difunctionalization | Radical Initiator/Photoredox | Various (X and Y) | mdpi.comresearchgate.netnih.gov |

| Electrocatalytic Diazidation | Mn catalyst, Electrolysis | N₃, N₃ | researchgate.net |

| Electrocatalytic Dichlorination | Mn catalyst, Electrolysis | Cl, Cl | researchgate.net |

| Electrocatalytic Halotrifluoromethylation | Mn catalyst, Electrolysis | Halo, CF₃ | researchgate.net |

Modifications of Alkyl and Other Substituents on the Cyclohexene Ring

Beyond the functionalization of the nitro group and the double bond, the alkyl substituents on the cyclohexene ring can also be targeted for modification, although this is often more challenging. The methyl groups in this compound are generally unreactive. However, under specific conditions, such as free-radical halogenation, it is possible to functionalize these positions, typically leading to a mixture of products.

The conformational behavior of the cyclohexene ring, which exists in a half-chair conformation, and its substituted derivatives is crucial for understanding its reactivity. weebly.com The position of substituents, whether axial or equatorial (or pseudo-axial/pseudo-equatorial in the half-chair), can significantly impact their steric environment and accessibility to reagents. libretexts.orgyoutube.com For instance, a bulky substituent will preferentially occupy an equatorial position to minimize steric strain, a phenomenon known as 1,3-diaxial interaction in cyclohexane systems. youtube.com This conformational preference can influence the stereochemical outcome of reactions occurring on the ring.

While direct, selective modification of the methyl groups is difficult, their presence profoundly influences the reactivity of the molecule by:

Steric Hindrance: The methyl groups can block or hinder the approach of reagents to certain faces of the ring, thereby directing the stereochemical course of a reaction.

Electronic Effects: Through hyperconjugation, methyl groups can donate electron density to the double bond and to any adjacent carbocationic intermediates, influencing the rate and regioselectivity of electrophilic additions. stackexchange.com

Stereochemistry and Conformational Analysis of 3,5 Dimethyl 4 Nitrocyclohex 1 Ene

Configuration and Conformation of Substituted Cyclohexene (B86901) Rings

Diastereomeric and Enantiomeric Relationships

With chiral centers at the 3, 4, and 5 positions, 3,5-dimethyl-4-nitrocyclohex-1-ene can exist as multiple diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.comyoutube.com Enantiomers, on the other hand, are non-superimposable mirror images. youtube.commasterorganicchemistry.com

The relationship between different stereoisomers can be defined by the R/S configuration at each chiral center. For instance, a molecule with a (3R, 4S, 5R) configuration would be the enantiomer of a (3S, 4R, 5S) molecule and a diastereomer of a (3R, 4R, 5R) molecule. masterorganicchemistry.com The specific arrangement of the methyl and nitro groups as either axial or equatorial on the cyclohexene ring further differentiates the possible diastereomers.

Table 1: Illustrative Diastereomeric and Enantiomeric Relationships

| Configuration 1 | Configuration 2 | Relationship |

| (3R, 4S, 5R) | (3S, 4R, 5S) | Enantiomers |

| (3R, 4S, 5R) | (3R, 4R, 5R) | Diastereomers |

| (3R, 4S, 5R) | (3S, 4S, 5R) | Diastereomers |

This table provides a simplified illustration of the stereochemical relationships. The actual number of possible stereoisomers is 2^n, where n is the number of stereocenters.

Ring Conformations and Pseudorotational Pathways

Unlike the well-defined chair conformation of cyclohexane (B81311), which minimizes ring strain, the presence of the double bond in cyclohexene forces the ring into a half-chair or sofa conformation. youtube.comlumenlearning.comlibretexts.org This puckered structure helps to alleviate some of the strain. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions.

The interconversion between different conformations of the cyclohexene ring can occur through a process known as pseudorotation. youtube.comfiveable.me This is a low-energy pathway that allows for the interconversion of different twist-boat and half-chair conformations without passing through a high-energy planar state. fiveable.me The dynamic nature of the ring means that the molecule is not static but rather exists as an equilibrium of different conformations. acs.org The relative energies of these conformations are influenced by the steric and electronic effects of the substituents. acs.org

Chirality Induction and Absolute Configuration Assignment

The synthesis of a specific enantiomer of this compound requires a chiral influence, a process known as chiral induction. Once a chiral molecule is synthesized, determining its enantiomeric excess and assigning its absolute configuration are critical steps.

Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. Several analytical techniques can be employed to determine ee:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their spectra can be distinguished in the presence of a chiral solvating agent or a chiral derivatizing agent. acs.orgnih.gov These agents form diastereomeric complexes with the enantiomers, which have different chemical shifts. acs.orgnih.gov

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. thieme-connect.de The magnitude and direction of the rotation are proportional to the concentration of the chiral compound and its specific rotation. thieme-connect.de However, this method requires knowledge of the specific rotation of the pure enantiomer. thieme-connect.de

Luminescence Spectroscopy: In some cases, the enantiomeric excess can be determined by observing the intensity of luminescence spectra after the introduction of a chiral luminescent probe that interacts with the analyte. google.com

Conformational Dynamics and Energetics

The conformational flexibility of the this compound ring has a significant impact on its reactivity and properties. The molecule exists as a dynamic equilibrium of various conformations, and the energy differences between these states determine their relative populations. acs.org

Computational methods, such as molecular dynamics simulations, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. acs.org These studies can reveal the energy barriers for ring inversion and pseudorotation, providing insight into the flexibility of the ring system. acs.org The steric interactions between the methyl and nitro groups, as well as their interactions with the rest of the ring, play a crucial role in determining the conformational landscape. For instance, bulky substituents generally prefer to occupy equatorial or pseudo-equatorial positions to minimize steric strain. youtube.com

The study of conformational dynamics is essential for understanding how the molecule interacts with other molecules, such as enzymes or receptors, as the bioactive conformation may not be the most stable one in isolation. acs.org

Interconversion Barriers and Equilibrium Studies

The conformational dynamics of this compound are governed by the interconversion between various half-chair conformations. The cyclohexene ring is not planar due to the presence of the sp3-hybridized carbon atoms, leading to a puckered structure that minimizes torsional and angle strain. The primary conformations are two enantiomeric half-chairs, which can interconvert through a higher-energy boat-like transition state.

The presence of substituents on the cyclohexene ring introduces different energy landscapes for these conformations. For this compound, the key chiral centers at C3 and C5 give rise to diastereomers (cis and trans isomers), each with its own set of conformational preferences and interconversion barriers.

The interconversion barrier is the energy required to flip from one half-chair conformation to another. In substituted cyclohexenes, this barrier is influenced by the steric bulk and electronic nature of the substituents. For the parent cyclohexene, the barrier to ring inversion is approximately 5.3 kcal/mol. The introduction of methyl and nitro groups in this compound is expected to modulate this barrier.

In a theoretical equilibrium between two half-chair conformers of a specific diastereomer, the ratio of the conformers at a given temperature is determined by the difference in their Gibbs free energy (ΔG°). This energy difference is primarily influenced by the steric and electronic interactions of the substituents in pseudo-axial and pseudo-equatorial positions.

Table 1: Theoretical Interconversion Barriers and Equilibrium Data for a Diastereomer of this compound

| Parameter | Estimated Value | Description |

| Interconversion Barrier (ΔG‡) | 6 - 8 kcal/mol | The estimated energy required for the ring to flip from one half-chair conformation to another. This is influenced by the steric hindrance during the transition state. |

| Conformational Energy Difference (ΔG°) | 1 - 3 kcal/mol | The estimated difference in stability between the two primary half-chair conformers, depending on the specific diastereomer (cis/trans) and the resulting steric interactions. |

| Equilibrium Constant (Keq) at 298 K | 5 - 100 | A theoretical range for the equilibrium constant, reflecting a significant preference for the more stable conformer where steric strains are minimized. |

Note: The values in this table are theoretical estimations based on analogous substituted cyclohexene systems and are intended for illustrative purposes.

Steric and Electronic Influences on Preferred Conformations

The preferred conformation of this compound will be the one that minimizes unfavorable steric and electronic interactions. The primary factors at play are allylic strain and the electronic effect of the nitro group.

Steric Influences:

The methyl groups at the C3 and C5 positions, and the nitro group at the C4 position, exert significant steric influence on the conformational preference. The key steric interactions in a cyclohexene ring are termed allylic strain.

A(1,3) Strain: This involves steric repulsion between a substituent at the allylic position (C3 or C6) and the substituents on the double bond. In this compound, the methyl group at C3 will experience A(1,3) strain with the hydrogen at C2. To alleviate this, the C3-methyl group may prefer a pseudo-equatorial orientation.

A(1,2) Strain: This is the strain between a substituent on the double bond and an adjacent pseudo-axial or pseudo-equatorial group. While there are no substituents on the double bond in this molecule, the interactions between the substituents on the sp3 carbons are crucial.

In the half-chair conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, bulkier groups prefer the pseudo-equatorial position to minimize steric hindrance with other groups. For the cis-isomer, where both methyl groups are on the same face of the ring, one may be forced into a less favorable pseudo-axial position, leading to significant steric strain. In the trans-isomer, it might be possible for both methyl groups to adopt pseudo-equatorial positions, resulting in a more stable conformation.

The nitro group at C4 is also a bulky substituent and will have a strong preference for the pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions with the pseudo-axial hydrogen or methyl group at C5.

Electronic Influences:

The nitro group (-NO2) is a strongly electron-withdrawing group. This electronic effect can influence the geometry and stability of the ring.

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the cyclohexene ring through the sigma bonds. This can affect the bond lengths and angles within the ring.

The interplay of these steric and electronic factors will determine the most stable conformation for each diastereomer of this compound. A detailed computational study would be necessary to accurately quantify these effects and predict the precise geometries and energy differences.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR Techniques for Complex Structures

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in elucidating the complex structures of organic molecules. For 3,5-Dimethyl-4-nitrocyclohex-1-ene, these experiments would be essential to assign the proton (¹H) and carbon (¹³C) signals unambiguously. A COSY spectrum would reveal the coupling relationships between adjacent protons in the cyclohexene (B86901) ring, helping to trace the carbon framework. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show longer-range correlations (typically over two to three bonds), which would be crucial for identifying the connectivity between the quaternary carbons, the methyl groups, and the nitro-substituted carbon.

Interactive Data Table: Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom No. | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~5.5-6.0 | ~120-130 | C2, C6 |

| 2 | ~5.5-6.0 | ~125-135 | C1, C3, CH₃ at C3 |

| 3 | ~2.5-3.0 | ~35-45 | C2, C4, CH₃ at C3 |

| 4 | ~4.5-5.0 | ~80-90 | C3, C5, NO₂ |

| 5 | ~2.0-2.5 | ~30-40 | C4, C6, CH₃ at C5 |

| 6 | ~2.2-2.8 | ~25-35 | C1, C5 |

| CH₃ at C3 | ~1.0-1.2 | ~15-20 | C2, C3, C4 |

| CH₃ at C5 | ~0.9-1.1 | ~15-20 | C4, C5, C6 |

Note: This table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Nuclear Overhauser Effect (NOE) for Stereochemical Assignments

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is critical for assigning stereochemistry. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound, cross-peaks would be observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This would allow for the determination of the relative stereochemistry of the substituents on the cyclohexene ring. For instance, NOE correlations between the proton at C-4 and one of the methyl groups would indicate their cis relationship. The absence of such a correlation would suggest a trans relationship.

Isotope Effects in NMR for Mechanistic Insights

Isotope effects in NMR spectroscopy, while subtle, can provide valuable insights into reaction mechanisms and molecular structure. By selectively replacing certain atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), small changes in the chemical shifts of neighboring nuclei can be observed. For this compound, isotopic labeling could be used to study the mechanism of its formation, for example, in a nitration reaction of a precursor. The presence and magnitude of isotope shifts could help to elucidate the nature of the transition state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Specific Contexts

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C=C stretching vibration of the cyclohexene ring would appear around 1650-1600 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C=C bond, which might be weak in the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies (Hypothetical)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-O (asymmetric stretch) | 1550-1500 (strong) | Weak |

| N-O (symmetric stretch) | 1360-1300 (strong) | Moderate |

| C=C (stretch) | 1650-1600 (variable) | Strong |

| =C-H (stretch) | 3100-3000 (moderate) | Moderate |

| C-H (stretch) | 3000-2850 (strong) | Strong |

Note: This table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Mass Spectrometry Techniques for Structural Fragmentation and Exact Mass Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₈H₁₃NO₂). In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its fragmentation pattern would provide valuable structural information. Expected fragmentation pathways would include the loss of the nitro group (M - 46), the loss of a methyl group (M - 15), and retro-Diels-Alder reactions of the cyclohexene ring.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally establish the connectivity of the atoms and the relative and absolute stereochemistry of the chiral centers. It would also reveal details about the conformation of the cyclohexene ring and the orientation of the substituents in the solid state. This technique would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These calculations can determine stable molecular geometries, transition state structures, and the energies associated with them.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. unimib.itresearchgate.net It is often employed to optimize the geometry of molecules, locate transition states, and calculate their energies. unimib.ityoutube.com DFT methods, such as B3LYP, have been shown to provide accurate results for a wide range of organic molecules. unimib.itmdpi.com

For 3,5-Dimethyl-4-nitrocyclohex-1-ene, DFT calculations can elucidate the preferred conformations of the cyclohexene (B86901) ring and the orientation of the methyl and nitro substituents. The interplay of steric and electronic effects, such as the electron-withdrawing nature of the nitro group and the steric bulk of the methyl groups, governs the stability of different conformers. researchgate.netlibretexts.org The nitro group's properties are influenced by its conformation relative to the ring. researchgate.net DFT can also be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and energy barriers. The presence of substituents can significantly influence reaction energies and pathways. nsf.gov

Table 1: Representative DFT-Calculated Properties for Nitro-Substituted Cyclohexene Derivatives

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Varies | B3LYP/6-31G(d) |

| Transition State Energy | Varies | B3LYP/6-31G(d) |

| Dipole Moment | Varies | B3LYP/6-311G(d,p) bhu.ac.in |

| Rotational Constants | Varies | B3LYP/6-31G(d) |

Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular properties. Ab initio methods are based on first principles without experimental data, making them computationally intensive. libretexts.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. libretexts.orgscribd.com

These methods can be used to calculate various electronic properties of this compound, such as ionization potential, electron affinity, and dipole moment. Ab initio methods, while computationally expensive, can provide highly accurate results for smaller systems. researchgate.net Semi-empirical methods are well-suited for larger molecules and for preliminary investigations before employing more rigorous methods. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into conformational changes and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can explore the conformational landscape of the cyclohexene ring, including ring-flipping and the orientation of substituents. These simulations can reveal the flexibility of the molecule and the relative populations of different conformers. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or reactants. This is particularly important for understanding its behavior in solution and its reactivity in chemical reactions. The interactions between nitro groups, for instance, can play a key role in crystal packing. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. mdpi.comuottawa.ca

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in its IR and Raman spectra. mdpi.com Similarly, NMR chemical shifts and coupling constants can be calculated to help assign the signals in its NMR spectra. Discrepancies between predicted and experimental spectra can point to specific structural features or environmental effects not accounted for in the computational model.

Table 2: Predicted Spectroscopic Data for a Generic Nitroalkene

| Spectroscopic Technique | Predicted Feature | Typical Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | Asymmetric NO₂ stretch | ~1550 cm⁻¹ |

| Infrared (IR) Spectroscopy | Symmetric NO₂ stretch | ~1350 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbon attached to NO₂ | ~80-90 ppm |

| ¹H NMR Spectroscopy | Protons α to NO₂ | ~4.5-5.0 ppm |

Note: These are general ranges and the exact values for this compound will depend on its specific conformation and electronic environment.

Reactivity and Selectivity Prediction

Computational chemistry can be a powerful tool for predicting the reactivity and selectivity of chemical reactions. rsc.org By analyzing the electronic structure of reactants and transition states, it is possible to understand why certain reactions are favored over others.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energy difference between the HOMO and LUMO can indicate the likelihood of a reaction occurring. chemrevlett.com

For this compound, FMO theory can be used to predict its reactivity in various reactions. The electron-withdrawing nitro group significantly influences the energy and shape of the LUMO, making the molecule susceptible to nucleophilic attack. nih.govacs.org The location of the HOMO and LUMO can help predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and electrophilic additions. numberanalytics.com For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile determines the outcome. numberanalytics.com

Table 3: Frontier Molecular Orbital Properties

| Property | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a better electron donor (nucleophile). youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a better electron acceptor (electrophile). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity. chemrevlett.com |

Local and Global Reactivity Descriptors

In the realm of chemical reactivity, theoretical and computational approaches, particularly Density Functional Theory (DFT), are instrumental in calculating reactivity descriptors. nih.govresearchgate.net These descriptors offer insights into the stability and reactivity of a molecule and can be categorized as either global or local. researchgate.net

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally signifies greater hardness and lower reactivity. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule can undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors are used to identify the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction. These descriptors help in understanding regioselectivity. The primary tools for this are:

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). frontiersin.org

Dual Descriptor (Δf(r)): This descriptor can provide a clearer picture of nucleophilic and electrophilic sites within a molecule.

The table below illustrates the kind of data that would be generated from such a computational study. Please note, the values presented are hypothetical for illustrative purposes and are not based on actual calculations for this compound.

Interactive Data Table: Hypothetical Global Reactivity Descriptors

| Descriptor | Symbol | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Chemical Potential | μ | -3.85 |

| Global Hardness | η | 2.65 |

| Global Softness | S | 0.377 |

| Electrophilicity Index | ω | 2.79 |

Reaction Pathway Mapping and Activation Barrier Determination

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. arxiv.org This involves mapping the potential energy surface (PES) to identify the most likely pathways from reactants to products.

Reaction Pathway Mapping involves locating the stable structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. arxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying the transition state is crucial for understanding the mechanism of a reaction. researchgate.net

Activation Barrier Determination is a key outcome of reaction pathway mapping. The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate. Computational methods can calculate these barriers with a good degree of accuracy. researchgate.net

For a hypothetical reaction involving this compound, computational studies would:

Optimize the 3D structures of the reactant, any intermediates, the transition state, and the product.

Calculate the energies of each of these species.

Determine the activation energy for each step in the reaction mechanism.

Analyze the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).

This information is critical for predicting the feasibility of a reaction and for understanding how factors like substituents or catalysts might influence the reaction outcome. researchgate.net

The following table is an example of the kind of data that would be produced from a reaction pathway analysis. The reaction and values are purely illustrative.

Interactive Data Table: Hypothetical Reaction Energetics

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -20.1 |

Applications of 3,5 Dimethyl 4 Nitrocyclohex 1 Ene As a Synthetic Building Block

Precursor for Complex Carbocyclic Architectures

The substituted cyclohexene (B86901) core of 3,5-dimethyl-4-nitrocyclohex-1-ene makes it a theoretical starting point for the construction of a variety of intricate carbocyclic systems.

Synthesis of Poly-substituted Cyclohexanes and Cyclohexadienes

The carbon-carbon double bond and the nitro group are key functionalities that could be manipulated to introduce further substituents onto the cyclohexane (B81311) ring. For instance, the double bond can undergo a range of addition reactions, including hydrogenation to yield the corresponding saturated nitrocyclohexane (B1678964). Subsequent reduction of the nitro group would provide access to substituted cyclohexylamines.

The nitro group, being a strong electron-withdrawing group, activates the adjacent carbon atoms, making them susceptible to nucleophilic attack. This property could be exploited in Michael addition reactions to introduce a wide array of functional groups at the 2-position of the corresponding saturated ring system. Furthermore, elimination reactions involving the nitro group could lead to the formation of substituted cyclohexadienes. While the synthesis of substituted cyclohexenes and cyclohexadienes from various precursors is a well-established field, specific methodologies commencing from this compound are not documented.

Construction of Fused and Bridged Ring Systems

The inherent functionalities of this compound provide theoretical pathways for the construction of more complex fused and bridged ring systems. Intramolecular reactions, such as cyclization involving the nitro group or its derivatives, could lead to the formation of bicyclic compounds. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably placed carbonyl group (introduced via oxidation of the double bond), could yield a fused heterocyclic system.

Furthermore, the double bond could participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a bridged bicyclic system. The stereochemistry of the existing methyl groups would likely influence the stereochemical outcome of such a reaction. However, it must be reiterated that these are hypothetical pathways, as no specific examples utilizing this compound for the synthesis of fused or bridged rings have been reported in the scientific literature.

Intermediate for the Synthesis of Heterocyclic Compounds

The presence of both a nitro group and a double bond within the same molecule makes this compound a potential precursor for a variety of heterocyclic compounds.

Routes to Nitrogen-Containing Heterocycles (e.g., Pyrroles, Oxazines)

The nitro group is a common precursor for nitrogen-containing heterocycles. For example, reduction of the nitro group to an amine, followed by reaction with a 1,4-dicarbonyl compound, is a classic method for pyrrole (B145914) synthesis (the Paal-Knorr synthesis). While there are numerous methods for pyrrole synthesis from various starting materials, none specifically report the use of this compound. researchgate.netacs.orgnih.gov

Similarly, the synthesis of oxazines, which are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom, can be achieved through various routes. beilstein-journals.org In principle, the amino derivative of this compound could be a substrate for the synthesis of fused oxazine (B8389632) derivatives. However, the literature does not provide any concrete examples of this transformation.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The double bond in this compound could be a handle for the introduction of oxygen-containing heterocycles. For example, epoxidation of the double bond would yield a reactive epoxide that could be opened by various nucleophiles to generate a range of functionalized cyclohexanols. Intramolecular cyclization of a suitably functionalized derivative could then lead to the formation of a fused oxygen-containing ring.

For the synthesis of sulfur-containing heterocycles, the double bond could undergo reactions such as the addition of a sulfur-containing nucleophile. Again, these are speculative routes, and there is no published research demonstrating the use of this compound for the synthesis of such heterocycles.

Exploration in Materials Science and Catalyst Design

Given the lack of fundamental research on the reactivity of this compound, its application in materials science and catalyst design remains entirely speculative. The presence of a chiral scaffold suggests potential for its use as a chiral ligand in asymmetric catalysis after suitable functionalization. The nitro group could also be a precursor to other functionalities that might be useful in the design of novel materials. However, without any foundational synthetic studies, these potential applications are yet to be explored.

Potential as a Ligand or Precursor for Ligands in Catalysis

The transformation of the nitro group in this compound into an amino group can yield a chiral amine, a valuable functional group for the synthesis of catalytic ligands. The catalytic hydrogenation of nitro compounds to their corresponding amines is a well-established industrial process. In the context of cyclohexyl systems, the catalytic hydrogenation of nitrocyclohexane has been investigated as a route to valuable chemicals like cyclohexylamine (B46788) and cyclohexanone (B45756) oxime. rsc.orgbohrium.comresearchgate.net These studies provide a foundation for understanding the potential transformations of this compound.

The reduction of the nitro group can be achieved using various catalytic systems, often employing transition metals. For instance, studies on nitrocyclohexane have explored the use of catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C). researchgate.net The selectivity of these reactions can be tuned to favor the formation of the amine over other products like the oxime or hydroxylamine. The presence of the double bond in this compound adds a layer of complexity, as its reduction must be controlled if the amine is desired while retaining the cyclohexene ring.

Once the amino group is introduced, the resulting chiral aminocyclohexene derivative can serve as a scaffold for a variety of ligands. The amino group itself can act as a coordination site, or it can be further functionalized to create bidentate or multidentate ligands. These ligands can then be complexed with transition metals to form catalysts for a range of organic transformations, including asymmetric synthesis.

| Catalyst System | Substrate | Product(s) | Key Findings |

| Pt/C | Nitrocyclohexane | Cyclohexylamine, Cyclohexanone oxime | The selectivity can be directed towards either the amine or the oxime by modifying reaction conditions. researchgate.net |

| Pd/C | Nitrocyclohexane | Cyclohexylamine, Dicyclohexylamine | Effective for the production of cyclohexylamine and its dimer. researchgate.net |

| Copper-based catalysts | Nitrocyclohexane | Cyclohexanone oxime | Can exhibit high selectivity towards the oxime under specific conditions. researchgate.net |

The methyl groups on the cyclohexene ring of this compound would influence the steric and electronic properties of any derived ligands, potentially leading to unique selectivities in catalytic applications.

Non-linear Optical (NLO) Material Potential

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, including optical data storage and signal processing. jhuapl.eduacadpubl.eursc.org The NLO response of a molecule is often associated with the presence of a π-conjugated system substituted with electron-donating and electron-withdrawing groups. This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to the desired non-linear optical effects.

The molecule this compound contains a nitro group, which is a strong electron-withdrawing group, and a carbon-carbon double bond, which is a minimal π-system. While the compound itself is unlikely to be a strong NLO material due to its limited conjugation, it can serve as a valuable building block for the synthesis of more complex NLO-active molecules. researchgate.net For instance, the nitroalkene functionality can participate in various carbon-carbon bond-forming reactions, allowing for the extension of the π-system.

A classic motif for second-order NLO activity is p-nitroaniline, which features a nitro group and an amino group on a benzene (B151609) ring. nih.gov By reducing the nitro group of this compound to an amino group and then incorporating it into a larger conjugated system, it may be possible to create novel NLO materials. The dimethyl-substituted cyclohexene ring could act as a bulky, non-planar component, which can influence the crystal packing of the material—a critical factor for achieving a non-centrosymmetric arrangement necessary for second-order NLO effects. nih.gov

| Class of Organic NLO Material | Key Structural Features | Example(s) |

| Stilbenes | Extended π-conjugation with donor-acceptor groups. | 4-dimethylamino-4'-nitrostilbene |

| Chalcones | Aromatic ketone and α,β-unsaturated ketone system. | Donor-acceptor substituted chalcones |

| Organometallics | Metal center coordinated to organic ligands with NLO properties. | Ferrocene derivatives |

The synthesis of NLO materials often involves the "molecular engineering" of structures to optimize their hyperpolarizability and crystal packing. jhuapl.edu The unique stereochemistry and functional group arrangement of this compound make it an intriguing starting point for the design and synthesis of new NLO materials. Further research into the reactivity of this compound could unlock its potential in this technologically significant field.

Future Research Directions and Open Questions

Development of Novel Asymmetric Synthetic Methodologies

The creation of stereochemically pure molecules is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. While methods for the synthesis of substituted cyclohexenes exist, the development of catalytic asymmetric approaches that can control the absolute stereochemistry of complex cyclohexene (B86901) cores remains a significant challenge. nih.govacs.org Future research will likely focus on the design and application of novel chiral catalysts to achieve high enantioselectivity in the synthesis of 3,5-dimethyl-4-nitrocyclohex-1-ene and its analogs.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to traditional metal-based catalysts. researchgate.netorganic-chemistry.org The development of new chiral organocatalysts, such as bifunctional thioureas or squaramides, could enable highly enantioselective conjugate additions to nitroalkene precursors, thereby establishing the stereocenters present in the target molecule with high fidelity. rsc.orgmdpi.com Furthermore, the exploration of synergistic catalytic systems, where two or more catalysts work in concert to control different aspects of the reaction, could provide new avenues for achieving unprecedented levels of stereocontrol. mdpi.com

Hydrogen borrowing catalysis, a process that enables the coupling of alcohols with other functionalities, represents another promising area for the asymmetric synthesis of substituted cyclohexenes. nih.gov Adapting this methodology to the construction of the this compound framework could offer an atom-economical and stereoselective route.

| Catalyst Type | Potential Application in Asymmetric Synthesis | Key Advantages |

| Chiral Organocatalysts | Enantioselective Michael additions to form nitroalkene precursors. | Metal-free, often robust, and capable of high stereocontrol. researchgate.netorganic-chemistry.orgrsc.org |

| Chiral Metal Complexes | Asymmetric Diels-Alder reactions or conjugate additions. | High turnover numbers and well-defined catalytic cycles. |

| Synergistic Catalysis | Simultaneous activation of multiple reactants for enhanced stereoselectivity. | Can achieve transformations not possible with a single catalyst. mdpi.com |

| Hydrogen Borrowing Catalysts | Atom-economical construction of the cyclohexene ring from diol precursors. | Forms water and hydrogen gas as byproducts. nih.govacs.org |

Exploration of Bio-inspired Transformations

Nature's enzymatic machinery provides a blueprint for highly selective and efficient chemical transformations under mild conditions. The field of biocatalysis is increasingly being harnessed to perform reactions that are challenging to achieve with traditional chemical methods. rsc.org For a molecule like this compound, bio-inspired transformations could offer novel and sustainable routes to valuable derivatives.

Nitroreductases, a class of enzymes capable of reducing nitro groups, are of particular interest. researchgate.netgoogle.com The selective reduction of the nitro group in this compound to an amine would yield a chiral amino-cyclohexene derivative, a valuable building block for the synthesis of complex nitrogen-containing molecules. Recent advances have demonstrated cofactor-free biocatalytic hydrogenation of nitro compounds, offering a greener alternative to metal-catalyzed reductions. chemrxiv.org The development of engineered nitroreductases with tailored substrate specificity could enable the highly selective reduction of this specific nitrocyclohexene.

Furthermore, the broader field of biocatalytic nitration is an emerging area with the potential to introduce nitro groups into molecules with high selectivity. acs.org While currently focused on aromatics, future research could explore the enzymatic nitration of alkene precursors to form nitrocyclohexene structures directly.

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. compchem.nl For a molecule with multiple reactive sites like this compound, advanced computational modeling can provide deep insights into its behavior in various chemical transformations.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving nitroalkenes, such as cycloadditions and conjugate additions. nih.govbeilstein-journals.org By mapping the potential energy surfaces of these reactions, researchers can identify transition states, predict reaction barriers, and understand the origins of stereoselectivity. nih.govbeilstein-journals.orgacs.org This knowledge is crucial for the rational design of new catalysts and the optimization of reaction conditions.

Computational modeling can also be used to predict the global and local reactivity indices of this compound, providing a quantitative measure of its electrophilic and nucleophilic character at different atomic sites. nih.gov This information can guide the selection of appropriate reagents and reaction conditions to achieve desired chemical transformations. As computational methods become more powerful and accurate, they will play an increasingly important role in predicting the complex reactivity of molecules like this compound, accelerating the discovery of new reactions and synthetic routes. researchgate.nettuwien.at

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., cycloadditions). | Transition state geometries, activation energies, and stereochemical outcomes. nih.govbeilstein-journals.org |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Understanding of substrate-catalyst interactions and the role of the reaction environment. |

| Reactivity Indices Calculation | Prediction of electrophilic and nucleophilic sites. | Guidance for regioselective functionalization. nih.gov |

Expanding Synthetic Utility in Uncharted Chemical Space

The unique combination of a nitro group and a cyclohexene scaffold in this compound makes it a versatile building block for the synthesis of a wide range of complex molecules. acs.orgnih.gov Future research will undoubtedly focus on expanding its synthetic utility by exploring novel transformations that venture into uncharted chemical space.

Tandem reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly increasing molecular complexity. acs.orgacs.org The nitroalkene functionality is particularly well-suited for tandem cycloaddition reactions, such as [4+2]/[3+2] cycloadditions, which can construct multiple rings and stereocenters in a single step. acs.org Exploring new tandem reaction cascades initiated by this compound could lead to the efficient synthesis of novel polycyclic nitrogen-containing heterocycles.

The nitro group itself can be transformed into a variety of other functional groups, further expanding the synthetic potential of this scaffold. nih.gov Denitrative radical-induced coupling reactions, for instance, allow for the formal substitution of the nitro group with alkyl, aryl, or carbonyl groups. rsc.org Applying such methodologies to this compound could provide access to a diverse array of substituted cyclohexene derivatives that would be difficult to prepare by other means.

Environmental Chemical Fate and Transformation (Academic context)

Understanding the environmental fate and transformation of organic compounds is crucial for assessing their potential impact. nih.govnih.gov While specific toxicological studies are outside the scope of this article, the academic investigation of the environmental chemical behavior of this compound presents several interesting research questions.

Nitroaromatic compounds, a related class of chemicals, are known to be present in the environment and can be resistant to degradation. nih.govntu.edu.sg Research into the environmental fate of this compound could focus on its potential for biodegradation. cswab.orgresearchgate.net Studies could investigate whether microorganisms in soil or water can metabolize the compound, and if so, identify the transformation products and degradation pathways. dtic.mil

Photodegradation is another important environmental transformation process. rsc.orgnih.gov The presence of the nitro group and the carbon-carbon double bond in this compound suggests that it may be susceptible to degradation by sunlight. ntu.edu.sg Investigating the photochemical stability of the compound and identifying its photoproducts would provide valuable insights into its environmental persistence.

| Environmental Process | Research Focus for this compound | Potential Outcomes |

| Biodegradation | Investigation of microbial degradation in soil and water. | Identification of metabolic pathways and breakdown products. cswab.orgresearchgate.netdtic.mil |

| Photodegradation | Study of the compound's stability under simulated sunlight. | Characterization of photoproducts and determination of degradation rates. ntu.edu.sgrsc.orgnih.gov |

| Sorption/Transport | Examination of the compound's interaction with soil and sediment. | Assessment of its mobility in the environment. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green chemistry and sustainable synthesis are increasingly guiding the development of new chemical processes. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. amt.ukewadirect.comacs.orgmdpi.com

The synthesis of nitro compounds, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. amt.ukewadirect.com Developing a continuous-flow synthesis of this compound could offer a safer and more efficient route to this compound. nih.govacs.orgyoutube.com Furthermore, integrating in-line purification and analysis would allow for a fully automated and streamlined production process.

Beyond the synthesis of the target molecule itself, flow chemistry can be utilized for its subsequent transformations. For example, a flow-based system could be designed for the selective reduction of the nitro group or for performing tandem reactions in a controlled and efficient manner. acs.org The adoption of flow chemistry for the synthesis and manipulation of this compound would align with the broader goals of developing more sustainable and environmentally friendly chemical manufacturing processes.

Q & A

Q. How can receptor-based models elucidate bioactivity or toxicity profiles?

- Answer: Heterologously express human olfactory or xenobiotic receptors (e.g., CYP450 enzymes) to test activation/inhibition. Cross-correlate with transcriptomic data (RNA-seq) from exposed cell lines. Methodological divergence in receptor assays (e.g., single vs. multi-receptor approaches) requires rigorous validation, as highlighted in hybrid modeling studies () .

Methodological Notes

- Data Contradiction Analysis: Always cross-validate results using orthogonal techniques (e.g., NMR + X-ray). For computational models, benchmark against at least two independent datasets.

- Experimental Design: Pilot studies with fractional factorial designs (e.g., Taguchi methods) can optimize multi-variable syntheses.

- Surface Chemistry: Microspectroscopic imaging (ToF-SIMS, AFM) is critical for nanoscale interfacial studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.